Acide (2S,4R)-2-amino-4-hydroxypentanedioïque

Vue d'ensemble

Description

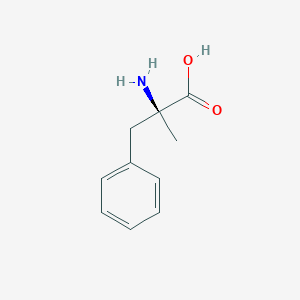

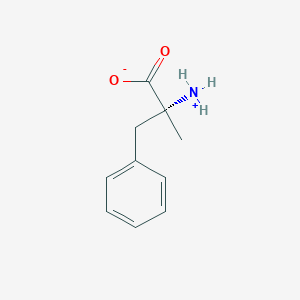

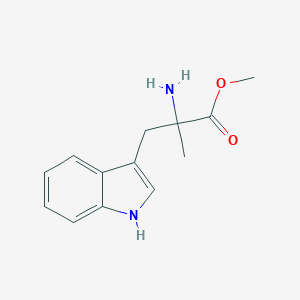

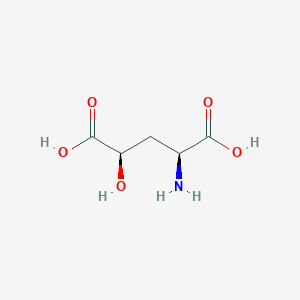

“(2S,4R)-2-amino-4-hydroxypentanedioic acid” is a glutamic acid derivative . It is also known as "(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid" .

Synthesis Analysis

The synthesis of this compound has been described in the literature. For instance, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid, was designed and synthesized . The total synthesis time was 120 minutes from the end-of-bombardment, and the non-decay-corrected radiochemical yield of [18F]1 was about 10% .Molecular Structure Analysis

The molecular structure of “(2S,4R)-2-amino-4-hydroxypentanedioic acid” is similar to that of hydroxyproline . Hydroxyproline differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom .Applications De Recherche Scientifique

Substrat pour l'aminotransférase

Ce composé sert de substrat pour les enzymes aminotransférases, qui sont cruciales dans le métabolisme des acides aminés. Les aminotransférases catalysent le transfert d'un groupe amino d'un acide aminé à un acide cétonique. Ce processus est essentiel pour les réactions de désamination et de transamination pendant la dégradation et la synthèse des acides aminés .

Caractérisation pharmacologique

Il est utilisé pour la caractérisation pharmacologique aux sous-types 1 à 3 du transporteur du glutamate humain. Ces transporteurs sont essentiels pour la terminaison de la transmission synaptique et le maintien des concentrations extracellulaires de glutamate en dessous des niveaux neurotoxiques .

Récepteurs iono- et métabotropes du glutamate

Le composé est utilisé dans l'étude des relations structure-activité (SAR) pour les récepteurs iono- et métabotropes du glutamate. Ces récepteurs sont impliqués dans divers processus neurologiques, et la compréhension de leur fonction est essentielle au développement de traitements pour les troubles neurologiques .

Activation des récepteurs métabotropes du glutamate

L'acide érythro-4-hydroxy-L-glutamique s'est avéré activer les récepteurs métabotropes du glutamate tels que mGlu1a, mGlu2 et mGlu8a de manière dose-dépendante. Cette activation est importante pour la recherche sur les effets thérapeutiques potentiels de la modulation de ces récepteurs .

Mécanisme D'action

Target of Action

The primary targets of (2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as erythro-4-hydroxy-L-glutamic acid, are the metabotropic glutamate receptors , specifically mGlu1a, mGlu2, and mGlu8a . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Mode of Action

Erythro-4-hydroxy-L-glutamic acid interacts with its targets, the metabotropic glutamate receptors, by activating them in a dose-dependent manner . This activation results in changes in neuronal excitability and synaptic transmission, which can influence various neurological processes.

Biochemical Pathways

In humans, erythro-4-hydroxy-L-glutamic acid is involved in the metabolic disorder called the arginine: glycine amidinotransferase deficiency (AGAT deficiency) pathway . This pathway plays a significant role in the metabolism of amino acids and the regulation of nitrogen balance in the body.

Pharmacokinetics

As a primary metabolite, it is metabolically and physiologically essential

Result of Action

The activation of metabotropic glutamate receptors by erythro-4-hydroxy-L-glutamic acid can lead to changes in neuronal excitability and synaptic plasticity . These changes can influence various neurological processes, potentially impacting cognitive functions, learning, and memory.

Analyse Biochimique

Biochemical Properties

(2S,4R)-2-amino-4-hydroxypentanedioic acid is involved in several biochemical reactions, primarily as a substrate or product in enzymatic processes. It interacts with enzymes such as glutamate dehydrogenase and glutaminase, which are crucial for amino acid metabolism. The compound can act as a precursor for the synthesis of other amino acids and neurotransmitters. Its interactions with these enzymes facilitate the conversion of glutamate to α-ketoglutarate and vice versa, playing a pivotal role in the tricarboxylic acid (TCA) cycle and nitrogen metabolism .

Cellular Effects

(2S,4R)-2-amino-4-hydroxypentanedioic acid influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the activity of glutamate receptors, which are involved in synaptic transmission and plasticity in the nervous system. This compound can modulate the release of neurotransmitters, impacting neuronal communication and potentially influencing conditions such as epilepsy and neurodegenerative diseases . Additionally, it affects cellular metabolism by participating in the TCA cycle, thereby influencing energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of (2S,4R)-2-amino-4-hydroxypentanedioic acid involves its interaction with various biomolecules. It binds to glutamate receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding can lead to the activation or inhibition of downstream signaling pathways, affecting cellular responses. The compound also interacts with enzymes such as glutamate dehydrogenase, influencing their catalytic activity and thereby regulating metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,4R)-2-amino-4-hydroxypentanedioic acid can vary over time. Studies have shown that the compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in cell cultures has been observed to alter cellular functions, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .

Dosage Effects in Animal Models

The effects of (2S,4R)-2-amino-4-hydroxypentanedioic acid in animal models are dose-dependent. At low doses, the compound has been shown to enhance cognitive functions and neuroprotection. At high doses, it can exhibit neurotoxic effects, leading to excitotoxicity and neuronal damage. These dosage effects highlight the importance of careful dose optimization in potential therapeutic applications to avoid adverse effects .

Metabolic Pathways

(2S,4R)-2-amino-4-hydroxypentanedioic acid is involved in several metabolic pathways, including the TCA cycle and glutamine metabolism. It serves as a substrate for enzymes such as glutamate dehydrogenase and glutaminase, facilitating the conversion of glutamate to α-ketoglutarate. This conversion is essential for maintaining the balance of nitrogen and carbon in cells and for energy production. The compound’s involvement in these pathways underscores its significance in cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of (2S,4R)-2-amino-4-hydroxypentanedioic acid within cells and tissues are mediated by specific transporters and binding proteins. It is primarily transported by excitatory amino acid transporters (EAATs), which facilitate its uptake into neurons and glial cells. Once inside the cells, the compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic processes .

Subcellular Localization

(2S,4R)-2-amino-4-hydroxypentanedioic acid is localized in different subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, the compound plays a role in the TCA cycle, contributing to energy production and metabolic regulation. Understanding its subcellular localization is crucial for elucidating its functions and interactions within cells .

Propriétés

IUPAC Name |

(2S,4R)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

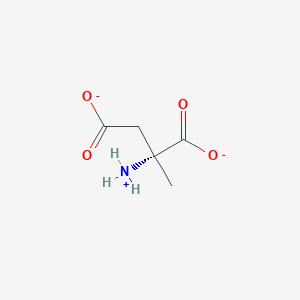

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331532 | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2485-33-8 | |

| Record name | (4R)-4-Hydroxy-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.